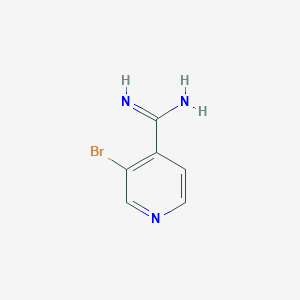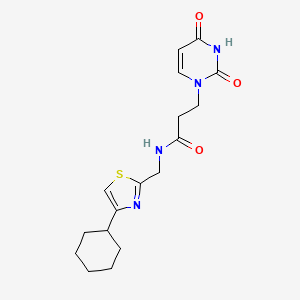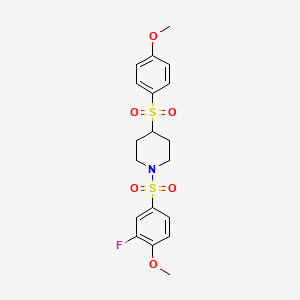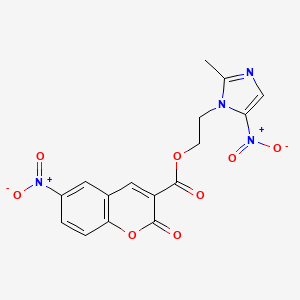
(E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide, also known as CP-1, is a chemical compound that has gained attention in the scientific community due to its potential use as a drug candidate for various diseases. CP-1 belongs to the class of enamide compounds and has a molecular weight of 416.9 g/mol.
作用机制
The mechanism of action of (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways. In cancer cells, (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disorder research, (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to activate the Nrf2 pathway, which is involved in the production of antioxidant enzymes.
Biochemical and Physiological Effects:
(E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer research, (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammation research, (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to reduce the production of inflammatory cytokines, inhibit the activation of NF-κB, and reduce the expression of various adhesion molecules. In neurodegenerative disorder research, (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to protect neurons from oxidative stress, reduce the production of amyloid beta, and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its potential as a drug candidate for various diseases. (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. One of the limitations of (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be evaluated in further studies.
未来方向
There are several future directions for (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide research. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to evaluate the efficacy and safety of (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in clinical trials for various diseases. Additionally, further research is needed to determine the mechanism of action of (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide and its potential as a drug candidate for other diseases. Finally, future research could focus on developing analogs of (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide with improved solubility and toxicity profiles.
合成方法
The synthesis of (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide involves a multi-step process. The starting material is 4-chlorobenzaldehyde, which is reacted with malononitrile in the presence of a base to form 4-chlorophenylacetonitrile. This intermediate is then reacted with 3-methoxy-4-pentoxybenzaldehyde in the presence of a base and a catalyst to form the desired product, (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide. The yield of this reaction is around 50%, and the purity of the final product can be improved by recrystallization.
科学研究应用
(E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has shown potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammation research has shown that (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disorder research, (E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to protect neurons from oxidative stress and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease.
属性
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-5-12-28-20-11-6-16(14-21(20)27-2)13-17(15-24)22(26)25-19-9-7-18(23)8-10-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,25,26)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQLCTBFZSLDKO-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2785276.png)



![3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2785281.png)

![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![(E)-N-[1-[2-[2-(1H-Indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2785289.png)


![N-(2,4-dimethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2785296.png)


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2785299.png)